N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S2/c24-22(17-8-2-1-3-9-17)20-14-13-18(27-20)15-23-28(25,26)21-12-6-10-16-7-4-5-11-19(16)21/h1-14,23H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHUNWFFRQPUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The inhibitory efficacy, structural features, and stability of "N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide" can be contextualized against other HNE inhibitors, including Sivelestat (the only clinically approved HNE inhibitor) and experimental analogs (e.g., 3a, 3f, 7e, and 7b).
Table 1: Structural and Functional Comparison of Selected HNE Inhibitors
Key Findings:
Potency: The target compound’s benzoylthiophene group likely enhances π-π interactions with hydrophobic residues (e.g., Phe192, Val216), contributing to sub-30 nM IC$_{50}$ values comparable to 3a (19 nM) and 3f (30 nM) . Sivelestat’s higher IC$_{50}$ (200 nM) reflects weaker binding due to its rigid tetrahydroisoquinoline core and susceptibility to hydrolysis .
Binding Interactions :
- Unlike Sivelestat, which forms H-bonds with Gly193 and Ser214, the target compound’s naphthalene sulfonamide core directly engages Ser195 and Asp194, mimicking the interactions of 3a and 7e .
- The benzoylthiophene moiety may adopt a conformation similar to 7e’s pivaloyl group, positioning the carbonyl oxygen within 3–4 Å of Ser195 for nucleophilic attack .
Stability :
- The target compound’s naphthalene group likely improves aqueous stability (t${1/2}$ >9 h) compared to Sivelestat (t${1/2}$ 1–2 h), analogous to 3a and 3f . Hydrolytic resistance is attributed to reduced electrophilicity at the sulfonamide linkage.
Synthetic Feasibility :
- Yields for analogous compounds (e.g., 3a: 22%, 7e: 24%) suggest moderate synthetic accessibility for the target compound, though the benzoylthiophene moiety may require additional optimization to avoid low yields seen in 3j (8%) .
Molecular Modeling Insights:
Docking studies reveal that the target compound’s naphthalene ring occupies a hydrophobic pocket near Val216 and Phe41, while the benzoylthiophene group aligns with the catalytic triad (Ser195, His57, Asp194). This dual binding mode is distinct from Sivelestat’s reliance on a single H-bond network .
Biological Activity
N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its sulfonamide group, which is known for its antibacterial properties, combined with a naphthalene structure that may contribute to its biological activity. The molecular formula and weight are essential for understanding its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H15NO3S |
| Molecular Weight | 327.38 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Sulfonamides, including derivatives like this compound, are primarily known for their bacteriostatic effects. They inhibit bacterial growth by interfering with folate synthesis. Recent studies have shown that hybridization of sulfonamide with various heterocyclic moieties enhances their antimicrobial efficacy .
The mechanism involves the inhibition of the enzyme dihydropteroate synthase , which is crucial for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), sulfonamides effectively compete for the active site of this enzyme, leading to a decrease in folate production and subsequently inhibiting bacterial growth.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in 2020 highlighted the effectiveness of sulfonamide hybrids against multiple strains of bacteria, demonstrating a significant reduction in bacterial viability in vitro. The study specifically noted that compounds with thiophene units exhibited enhanced activity compared to traditional sulfonamides . -
In Vivo Studies :
Another research effort investigated the in vivo effects of similar compounds on infection models. Results indicated that these compounds not only reduced bacterial load but also exhibited anti-inflammatory properties, suggesting potential use in treating infections with an inflammatory component . -
Synergistic Effects :
Research has also explored the synergistic effects of combining this compound with other antimicrobials. Combinations showed improved efficacy against resistant strains, highlighting the importance of hybrid drug design in combating antibiotic resistance .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Antibacterial Treatments : Its primary application remains in treating bacterial infections, particularly those resistant to conventional antibiotics.
- Anti-inflammatory Agents : The dual action observed in some studies suggests potential use in inflammatory diseases.
- Cancer Therapeutics : Some sulfonamide derivatives have been investigated for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
